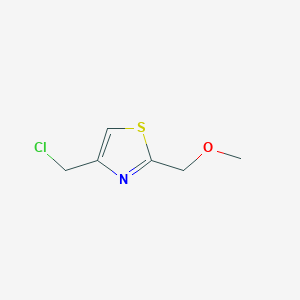

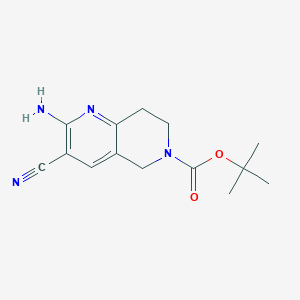

4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole

概要

説明

The compound "4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole" is a thiazole derivative, a heterocyclic compound that includes sulfur and nitrogen in a five-membered ring. Thiazoles are known for their applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss "4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole," they do provide insights into similar thiazole derivatives, their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the use of various starting materials and catalysts. For instance, the synthesis of a highly potent serotonin-3 receptor antagonist, which is a thiazole derivative, was described using tritiated labeling and showed effective penetration of the blood-brain barrier . Another example is the synthesis of a ligand involving 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole from dichloroacetone and 2-hydroxybenzylidenethiosemicarbazone . These methods highlight the versatility of thiazole chemistry and the potential for synthesizing a wide range of derivatives, including "4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole."

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a 1,3,4-thiadiazole derivative was determined using single-crystal X-ray diffraction, and its electronic properties were studied using density functional theory (DFT) . Similarly, quantum chemical calculations and spectroscopic studies were used to analyze the structure of other thiazole derivatives . These studies provide a comprehensive understanding of the molecular geometry, electronic properties, and potential non-covalent interactions within thiazole compounds.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, forming complexes with metals or undergoing polymerization. For instance, metal complexes of a thiazole ligand were prepared and characterized, suggesting octahedral coordination . Electropolymerization of a binary mixture containing a thiazole derivative was also studied, revealing insights into the reaction mechanism and the properties of the resulting copolymer . These examples demonstrate the reactivity of thiazole derivatives and their potential for forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and substituents. The thermal behavior, magnetic susceptibility, and thermogravimetric analysis of thiazole complexes provide information about their stability and magnetic properties . Additionally, the optical properties, such as absorption peaks and hyperpolarizability, of thiazole derivatives are of interest for applications in nonlinear optics and optoelectronics . The antimicrobial activities of some thiazole derivatives also highlight their potential in pharmaceutical applications .

科学的研究の応用

Synthesis of Novel Organic Compounds

Researchers have developed new methods for synthesizing various organic compounds using 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole as a key intermediate or starting material. For instance, D’hooghe, Waterinckx, and de Kimpe (2005) outlined a novel pathway towards 2-imino-1,3-thiazolidines and 2-imino-1,3-thiazolines through ring transformation of aziridines, highlighting the versatility of thiazole derivatives in organic synthesis (D’hooghe, Waterinckx, & de Kimpe, 2005). Similarly, a study on the molecular docking and quantum chemical calculations of thiazole phenol derivatives by Viji et al. (2020) demonstrated the utility of such compounds in exploring molecular interactions and designing new molecules with potential biological effects (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Material Science and Corrosion Inhibition

Thiazole derivatives, including those related to 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole, have been studied for their potential as corrosion inhibitors. Chaitra et al. (2016) investigated the anti-corrosion capabilities of thiazole hydrazones on mild steel in acid media, demonstrating the practical applications of these compounds in protecting industrial materials (Chaitra, Mohana, Gurudatt, & Tandon, 2016).

Biological Activities

The exploration of biological activities of thiazole derivatives is a significant area of interest. Drapak et al. (2019) synthesized 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles and evaluated their cardioprotective activity, suggesting the potential of these compounds in medical applications (Drapak, Perekhoda, Demchenko, Suleiman, Rakhimova, Demchuk, Taran, Seredynska, & Gerashchenko, 2019). This highlights the relevance of 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole derivatives in the development of new therapeutic agents.

Photophysical Studies

The study of the photophysical properties of thiazole-based compounds, such as those conducted by Habenicht et al. (2015), reveals the influence of regioisomerism on the properties of 4-hydroxy-1,3-thiazole-based push–pull-chromophores/fluorophores. These findings provide foundational knowledge for designing dyes and sensors with specific photophysical characteristics (Habenicht, Siegmann, Kupfer, Kübel, Weiss, Cherek, Möller, Dietzek, Gräfe, & Beckert, 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(chloromethyl)-2-(methoxymethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNOS/c1-9-3-6-8-5(2-7)4-10-6/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUAQOMXCHGZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=CS1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2542591.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-N-(1H-pyrrol-1-yl)amine](/img/structure/B2542594.png)

![(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2542598.png)

![3-(3,5-Dimethylisoxazol-4-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)propan-1-one](/img/structure/B2542602.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2542607.png)

![2,8,10-Trimethyl-4-(4-(p-tolyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2542608.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2542609.png)

![2-(2-chlorophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2542614.png)